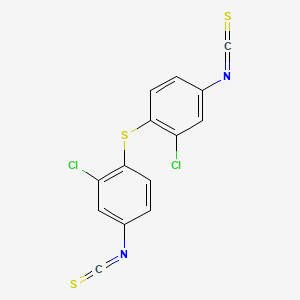
1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) is a useful research compound. Its molecular formula is C14H6Cl2N2S3 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene), a compound featuring isothiocyanate functional groups, has garnered attention due to its potential biological activities. Isothiocyanates are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various research studies.
Chemical Structure
The chemical structure of 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) can be represented as follows:
- Molecular Formula : C14H10Cl2N2S2
- IUPAC Name : 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene)
Synthesis and Characterization
The synthesis of isothiocyanates typically involves the reaction of thiourea derivatives with halogenated compounds. For 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene), a method involving the reaction of sulfonyl chloride with 2-chloro-4-isothiocyanatobenzene is commonly employed. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Isothiocyanates have been extensively studied for their anticancer properties. Research indicates that compounds with isothiocyanate moieties can induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The anticancer activity is often attributed to the ability of isothiocyanates to modulate cell signaling pathways, leading to cell cycle arrest and apoptosis.
- Case Study : A study demonstrated that similar isothiocyanates exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) may exhibit comparable efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HCT-116 | 3.5 |
| 1,1'-Sulfanediylbis(2-chloro-4-isothiocyanatobenzene) | TBD | TBD |
Antimicrobial Activity
Isothiocyanates are known for their antimicrobial properties against a range of pathogens.
- Mechanism : They disrupt microbial membranes and inhibit essential metabolic pathways.
- Research Findings : In vitro studies have shown that isothiocyanates can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of isothiocyanates have been linked to their ability to inhibit pro-inflammatory cytokines.
- Case Study : Research indicates that compounds with similar structures can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.
Properties
CAS No. |
40939-71-7 |
|---|---|
Molecular Formula |
C14H6Cl2N2S3 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-4-isothiocyanatophenyl)sulfanyl-4-isothiocyanatobenzene |
InChI |
InChI=1S/C14H6Cl2N2S3/c15-11-5-9(17-7-19)1-3-13(11)21-14-4-2-10(18-8-20)6-12(14)16/h1-6H |
InChI Key |
UHHDNEGHBOGHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)SC2=C(C=C(C=C2)N=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















